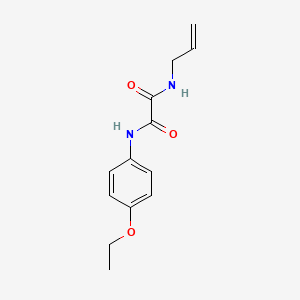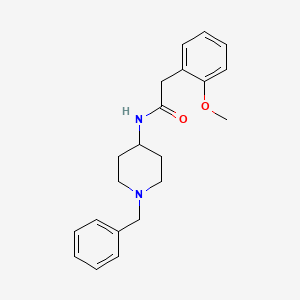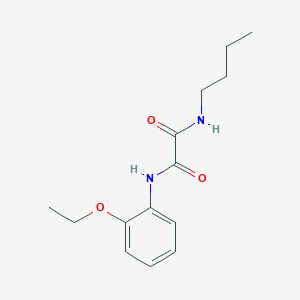
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol, also known as DTB, is a synthetic compound that has been studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound has been shown to possess unique properties that make it a promising candidate for further research and development.
Mecanismo De Acción
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol exerts its biological effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has been shown to possess a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has several advantages and limitations for laboratory experiments. Its unique chemical structure and properties make it a promising candidate for further research and development. However, its synthesis can be complex and time-consuming, and its effects on different cell types and tissues may vary.
Direcciones Futuras
There are several potential future directions for research on 1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol. These include further studies on its anti-cancer, anti-inflammatory, and antioxidant properties, as well as its effects on different cell types and tissues. Additionally, research on the development of new drugs and therapies based on 1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol is also a promising area of study.
Métodos De Síntesis
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with phenylacetylene in the presence of a catalyst, followed by the reduction of the resulting product using sodium borohydride. The final product is obtained through a reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
1,1-diphenyl-4-(2-thienyl)-2-butyne-1,4-diol has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-18(19-12-7-15-23-19)13-14-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFGVXSKYABBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CS2)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5195103 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)

![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)

![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
